1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves several steps. One common method includes the alkylation of xanthine derivatives. The reaction conditions typically involve the use of alkyl halides in the presence of a base such as potassium carbonate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles. These reactions often result in the formation of new derivatives with altered chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and its derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- can be compared with other similar compounds such as:
1-Methylxanthine: Another derivative of xanthine with different alkyl groups.
Theobromine: A naturally occurring compound with similar structure but different biological effects.
Theophylline: Used in medicine for its bronchodilator effects, it shares a similar purine structure.
These comparisons highlight the unique properties of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-, such as its specific alkylation pattern and its resulting chemical and biological activities.
Properties
CAS No. |
121875-96-5 |
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Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-methyl-3,7-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-8-13-10-9(15)11(17)14(3)12(18)16(10)7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HERBEZMVPIUPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)C |
Origin of Product |
United States |
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